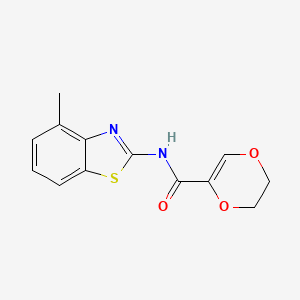![molecular formula C12H8BrF3N4 B2553599 3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline CAS No. 1423516-38-4](/img/structure/B2553599.png)
3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline is an intriguing compound, known for its unique chemical structure and diverse potential applications. The presence of multiple functional groups such as bromine, cyano, and fluoro moieties contributes to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline typically involves a multi-step process:
Formation of the Imidazole Moiety: : The synthesis begins with the preparation of the 1-(difluoromethyl)-1H-imidazole derivative. This can be achieved through the cyclization of appropriate precursors in the presence of an acid catalyst.
Bromination and Fluorination: : The aromatic ring undergoes selective bromination and fluorination to introduce the respective halogen atoms at specific positions. Reagents such as bromine or N-bromosuccinimide (NBS) and fluorine gas or a suitable fluorinating agent are employed.
Cyano Group Introduction: : The cyano group is introduced via a nucleophilic substitution reaction, often involving cyanide sources like potassium cyanide (KCN) under mild conditions.
Coupling Reaction: : Finally, the difluoromethyl-imidazole is coupled with the brominated and fluorinated aromatic ring through a coupling reaction, facilitated by catalysts like palladium(II) acetate and ligands to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up with optimizations for yield and purity. Continuous flow reactors, advanced catalytic systems, and controlled reaction environments help achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the difluoromethyl group, to form corresponding carbonyl derivatives.
Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: : Nucleophiles like amines or thiols, in the presence of bases or catalysts.
Major Products
Oxidized carbonyl derivatives.
Reduced amine derivatives.
Substituted products with various nucleophiles replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecular architectures.
Biology
Its functional groups make it a candidate for biochemical studies, particularly in probing enzyme activities and receptor bindings.
Medicine
Industry
Used in the production of specialty chemicals and materials with specific reactivity profiles.
Mechanism of Action
Molecular Targets and Pathways
The compound's bioactivity often involves interaction with enzymes and receptors. The cyano and imidazole groups facilitate binding with active sites, while the halogen atoms can influence the electronic environment, affecting reactivity and interaction dynamics.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-aniline
3-Bromo-N-cyano-N-{[1-(trifluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
3-Chloro-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
Uniqueness
The unique combination of bromine, cyano, imidazole, and fluoro groups in 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline imparts distinct electronic and steric properties, differentiating it from similar compounds and making it particularly valuable in targeted chemical synthesis and research applications.
This detailed article outlines the comprehensive aspects of this compound, highlighting its preparation, reactivity, applications, and comparison with similar compounds.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N4/c13-9-5-8(1-2-10(9)14)19(7-17)6-11-18-3-4-20(11)12(15)16/h1-5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHPBCIKFAUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=NC=CN2C(F)F)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
